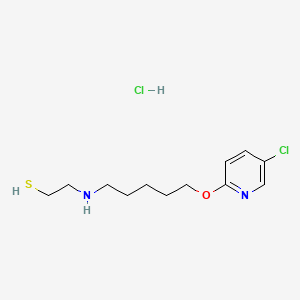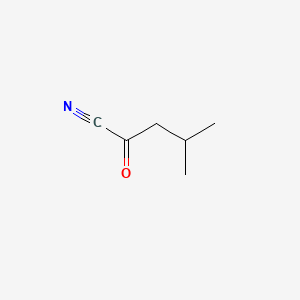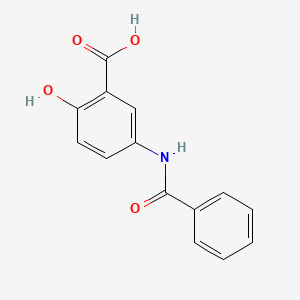![molecular formula C19H19ClN2O B11998801 9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound. Let’s break down its structure:
- It contains a pyrazolo[1,5-c][1,3]benzoxazine core, which combines a pyrazole ring with a benzoxazine ring.
- The chlorine atom (Cl) at position 9 and the phenyl group (C₆H₅) contribute to its unique properties.
- The isopropyl (propan-2-yl) group (CH(CH₃)₂) adds steric bulk.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common approach involves the condensation of appropriate precursors under specific conditions.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize these routes for efficiency and yield.
Analyse Chemischer Reaktionen
9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction can modify the chlorine or other substituents.
Substitution: Substituents can be replaced by nucleophiles.
Common Reagents: Reagents like strong acids, bases, and metal catalysts play crucial roles.
Major Products: These reactions yield derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory).
Chemistry: Explore its reactivity and design new derivatives.
Biology: Study its interactions with biological targets.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves binding to specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of structural features. Similar compounds include :
- Clemizole (antihistaminic)
- Etonitazene (analgesic)
- Enviroxime (antiviral)
- And more!
Eigenschaften
Molekularformel |
C19H19ClN2O |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
9-chloro-2-phenyl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H19ClN2O/c1-12(2)19-22-17(15-10-14(20)8-9-18(15)23-19)11-16(21-22)13-6-4-3-5-7-13/h3-10,12,17,19H,11H2,1-2H3 |
InChI-Schlüssel |
NPPONDPRBOWTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)



![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
